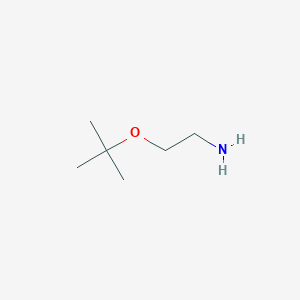

2-(Tert-butoxy)ethan-1-amine

Description

The exact mass of the compound 2-(Tert-butoxy)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Tert-butoxy)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butoxy)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)8-5-4-7/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMLZYILSIZQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620017 | |

| Record name | 2-tert-Butoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88615-68-3 | |

| Record name | 2-tert-Butoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butoxy)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Tert Butoxyethylamine Moiety in Contemporary Organic Synthesis

The tert-butoxyethylamine structural motif is of considerable interest in synthetic organic chemistry due to the distinct chemical properties conferred by the combination of its tert-butoxy (B1229062) and ethanamine components. The bulky tert-butyl group provides significant steric hindrance, which can influence the selectivity and reactivity of the amine group in various chemical transformations. This steric shielding can be strategically employed to direct the outcome of reactions, favoring the formation of specific isomers or preventing undesirable side reactions.

The primary amine functionality, on the other hand, serves as a versatile handle for a wide array of chemical modifications. It readily participates in fundamental reactions such as N-acylation, alkylation, and the formation of imines and enamines. These reactions are foundational in the synthesis of a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

The interplay between the steric bulk of the tert-butoxy group and the reactivity of the amine allows for its use as a chiral auxiliary in asymmetric synthesis. wikipedia.org Although not inherently chiral itself, its derivatives can be used to control the stereochemical outcome of reactions, leading to the selective formation of one enantiomer over another. This is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Historical Context and Evolution of Synthetic Strategies for 2 Tert Butoxy Ethan 1 Amine

Established Synthetic Routes and Reaction Pathways

The most common and industrially relevant methods for preparing 2-(tert-butoxy)ethan-1-amine involve the transformation of readily available precursors. These routes are characterized by their straightforward reaction sequences and scalability.

Amination of 2-(Tert-butoxy)ethanol Precursors

A principal strategy for the synthesis of 2-(tert-butoxy)ethan-1-amine involves the direct amination of 2-(tert-butoxy)ethanol. This precursor is itself synthesized from basic chemical building blocks.

The synthesis of the key intermediate, 2-(tert-butoxy)ethanol, is typically achieved through the reaction of tert-butyl alcohol with ethylene oxide. This reaction is an example of the ring-opening of an epoxide by an alcohol, a fundamental transformation in organic chemistry. The reaction rate of various alcohols with ethylene oxide has been studied, and the acidity of the alcohol's hydroxyl group plays a significant role. chemicalpapers.com While tert-butyl alcohol is a tertiary alcohol and thus less reactive than primary or secondary alcohols in some reactions, it can effectively open the ethylene oxide ring under appropriate catalytic conditions to form the desired ether-alcohol. chemicalpapers.comwikipedia.org

Once 2-(tert-butoxy)ethanol is obtained, the next critical step is the introduction of the amine group. This is most commonly achieved through direct amination using ammonia. google.comgoogle.com The reaction involves the substitution of the hydroxyl group with an amino group. This transformation can be carried out under various conditions, often requiring elevated temperatures and pressures, and sometimes employing a catalyst to facilitate the reaction. google.comgoogle.com.na The use of ammonia is advantageous due to its low cost and atom economy. researchgate.net However, controlling the selectivity to obtain the primary amine as the major product can be a challenge, as over-alkylation can lead to the formation of secondary and tertiary amines. acs.org Alternative amination strategies might involve the use of other amine sources or multi-step sequences to achieve higher selectivity. The direct amination of alcohols with ammonia is a significant area of research, with various catalytic systems being developed to improve efficiency and selectivity. google.com.naacs.org

Alternative Synthetic Protocols

Beyond the direct amination of 2-(tert-butoxy)ethanol, alternative synthetic strategies exist, often employing the principles of protecting group chemistry to achieve the desired transformation with high fidelity.

Protection of Amine Functionalities via tert-Butyloxycarbonyl (Boc) Chemistry

A powerful and widely used alternative involves the use of the tert-butyloxycarbonyl (Boc) protecting group. jk-sci.comtotal-synthesis.com This strategy is particularly prevalent in multi-step syntheses where the amine functionality needs to be masked to prevent unwanted side reactions. mychemblog.comnumberanalytics.com The Boc group is valued for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. chemistrysteps.comwikipedia.org

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O). wikipedia.orgatamanchemicals.com This reagent reacts readily with primary and secondary amines to form the corresponding N-Boc protected carbamates. mychemblog.comfishersci.co.uk The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the acidic byproduct. jk-sci.comwikipedia.org Solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly employed. jk-sci.commychemblog.com An alternative method involves using 4-(dimethylamino)pyridine (DMAP) as a catalyst, which can accelerate the reaction. mychemblog.comchemicalbook.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the protected amine and the release of tert-butanol (B103910) and carbon dioxide. total-synthesis.com

Table 1: Common Reagents and Conditions for Boc Protection of Amines

| Reagent | Base | Solvent(s) | Catalyst (optional) |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (B78521) (NaOH) | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Water | 4-(Dimethylamino)pyridine (DMAP) |

This protection strategy can be conceptually applied to the synthesis of 2-(tert-butoxy)ethan-1-amine. For instance, one could start with a molecule already containing the amino group and another functional group, protect the amine with a Boc group, perform chemical modifications on the other part of the molecule to introduce the tert-butoxy (B1229062) group, and finally deprotect the amine to yield the final product. The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane. jk-sci.comchemistrysteps.comwikipedia.org

Catalytic Approaches for Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and its ease of removal under acidic conditions. researchgate.net Catalytic methods for the N-tert-butoxycarbonylation of amines, including precursors to 2-(tert-butoxy)ethan-1-amine like 2-aminoethanol, offer efficient and selective pathways.

A variety of catalysts have been explored for this transformation. For instance, yttria-zirconia based Lewis acid catalysts have been shown to be effective for the t-butoxycarbonylation of amines. semanticscholar.org This heterogeneous catalyst promotes the reaction of amines with di-tert-butyl dicarbonate (Boc)₂O, affording N-Boc protected amines in excellent yields. semanticscholar.org The reaction is noted for its chemoselectivity; in the case of 2-aminoethanol, the amine group is selectively protected over the hydroxyl group. semanticscholar.orgumich.edu

Other catalytic systems include the use of iodine under solvent-free conditions, which provides a practical and efficient protocol for the protection of various amines. organic-chemistry.org Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) also serves as a highly efficient, reusable, and inexpensive catalyst for the chemoselective N-tert-butoxycarbonylation of amines at room temperature. organic-chemistry.org Furthermore, catalyst-free methods have been developed, such as conducting the reaction in water, which chemoselectively yields N-t-Boc derivatives without the formation of common side products like isocyanates or ureas. organic-chemistry.org

The table below summarizes various catalytic approaches for the Boc protection of amines, which is a key step in the synthesis of related structures.

| Catalyst System | Substrate Example | Key Features |

| Yttria-zirconia | 2-Aminoethanol | Heterogeneous, chemoselective for amine |

| Iodine | General amines | Solvent-free, ambient temperature |

| HClO₄–SiO₂ | General amines | Reusable, solvent-free, room temperature |

| Water (catalyst-free) | General amines | Green solvent, high chemoselectivity |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | General amines | Recyclable solvent and catalyst, prevents side reactions |

Borane-Amine Complexation Methodologies

Borane-amine complexes are stable, versatile reagents in organic synthesis. The synthesis of tert-butylamine-borane, a related structure, can be achieved through the reaction of tert-butylamine (B42293) hydrochloride with sodium borohydride (B1222165) in an appropriate solvent like tetrahydrofuran (THF). wisc.edu This method involves the formation of a Lewis acid-base adduct between the amine and borane. wisc.edu The reaction is generally high-yielding and produces a stable, solid product. wisc.edu A variety of amine-boranes can be synthesized using similar salt metathesis or Lewis base exchange methods. purdue.edu For instance, the reaction of an amine with borane-dimethyl sulfide (B99878) (BMS) is a common route. chemrevlett.com

The synthesis of tert-butylamine-borane has been reported with a yield of 94% via a bicarbonate-mediated method. purdue.edu These methodologies highlight the straightforward formation of stable amine-borane complexes.

| Method | Reactants | Product | Yield (%) |

| Salt Metathesis | tert-Butylamine hydrochloride, Sodium borohydride | tert-Butylamine-borane | 91.6 |

| Bicarbonate-mediated | tert-Butylamine, Borane source | tert-Butylamine-borane | 94 |

Green Chemistry Approaches in 2-(Tert-butoxy)ethan-1-amine Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming for more environmentally friendly and sustainable processes. rsc.org

Environmentally Benign Oxidative/Alkoxylation Reactions for Related Structures

Environmentally benign oxidation and alkoxylation reactions represent a green approach to synthesizing complex molecules. While direct green oxidative/alkoxylation methods for 2-(tert-butoxy)ethan-1-amine are not extensively detailed, related transformations offer insights. For example, the copper(I)-catalyzed oxidation/tert-butoxylation of aryl olefins using tert-butyl hydroperoxide (TBHP) provides a practical and environmentally friendly route to 2-tert-butoxy-1-arylethanones. acs.orgorganic-chemistry.org In this reaction, TBHP serves as both the oxidant and the source of the tert-butoxy group. organic-chemistry.org

The electrochemical oxidation of amines is another area of interest, providing an alternative to conventional chemical transformations. mdpi.com The use of environmentally friendly oxidants like hydrogen peroxide (H₂O₂) in conjunction with catalysts such as tungstate-exchanged layered double hydroxides is a promising green protocol for the oxidation of amines. researchgate.net

Selective Monoalkylation Strategies for Amine Precursors

A significant challenge in the synthesis of primary amines with specific alkyl groups is achieving selective monoalkylation, as over-alkylation to secondary and tertiary amines is a common side reaction. chemrxiv.org To synthesize 2-(tert-butoxy)ethan-1-amine, a key step would be the selective mono-O-alkylation of ethanolamine (B43304) with a tert-butyl group, followed by amination, or the selective mono-N-alkylation of an ethanolamine derivative.

One strategy to achieve mono-N-alkylation involves the use of a protecting group. For instance, N-Boc-ethanolamine can be deprotonated with a strong base and then reacted with an alkylating agent. chemrxiv.org This method circumvents the formation of dialkylated by-products. chemrxiv.org Another approach involves phase transfer catalysis, which has been studied for the selective alkylation of ethanolamine. researchgate.net

Recent research has focused on the selective monoalkylation of amines using ethylene sulfate (B86663) as a two-carbon electrophile, which has shown high yields for the synthesis of morpholines from 1,2-amino alcohols. chemrxiv.org This methodology demonstrates the potential for achieving selective monoalkylation of primary amines on a large scale. chemrxiv.org

Biocatalytic or Chemoenzymatic Transformations (Indirect Relevance)

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. acs.org While direct biocatalytic synthesis of 2-(tert-butoxy)ethan-1-amine is not prominently reported, related chemoenzymatic transformations highlight the potential of this approach.

Enzymes such as transaminases (TAs) are increasingly used for the asymmetric synthesis of chiral amines. dtu.dk Ketoreductases (KREDs) are employed for the stereoselective reduction of ketones to chiral alcohols, which can be precursors to amines. researchgate.net For example, a practical biocatalytic synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate, a key intermediate for statins, has been developed using a ketoreductase. researchgate.net

Chemoenzymatic cascades, which combine chemical and enzymatic steps in one pot, are also gaining traction. For instance, a one-pot chemoenzymatic cascade involving a palladium-catalyzed cross-coupling and a transaminase has been developed for the synthesis of chiral amines. researchgate.net The use of enzymes for the deprotection of protecting groups, such as the Boc group, is also an emerging area of green chemistry. rsc.org

Large-Scale Synthesis Considerations and Optimization

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. The industrial production of 2-(tert-butoxy)ethan-1-amine may involve continuous flow processes to achieve high yield and purity. A common synthetic route involves the reaction of tert-butyl alcohol with ethylene oxide to form 2-(tert-butoxy)ethanol, which is subsequently aminated.

Optimization of large-scale synthesis often involves screening various parameters such as catalysts, solvents, bases, and temperatures. chemrxiv.orgrsc.org For instance, in the synthesis of morpholines, a related heterocyclic structure, a screen of different solvents and bases was conducted to optimize the cyclization step, with reactions being successfully scaled to over 50 grams. chemrxiv.org For the reduction of carboxylic acids to alcohols, a key transformation in many synthetic sequences, modifications such as increasing catalyst loading were necessary when scaling up the reaction. orgsyn.org

The development of practical, large-scale syntheses is crucial for the commercial viability of chemical intermediates. For example, a large-scale synthesis of multifunctional 1,4-dihydropyrrolo[3,2-b]pyrroles has been reported, demonstrating the feasibility of producing complex molecules in significant quantities. acs.org

Continuous Flow Processes for Industrial Production

The transition from traditional batch reactors to continuous flow processes represents a significant advancement in the large-scale manufacturing of organic compounds, including 2-(tert-butoxy)ethan-1-amine. azolifesciences.com Industrial production of this amine typically involves a two-step synthesis: the initial reaction of tert-butyl alcohol with ethylene oxide to form the intermediate 2-(tert-butoxy)ethanol, followed by amination of this alcohol. Continuous flow chemistry is particularly well-suited for this second, crucial amination step.

Continuous flow reactors, such as microreactors or packed-bed reactors, offer substantial advantages over batch processing. mit.edunih.gov Their high surface-area-to-volume ratio facilitates superior heat and mass transfer, allowing for precise temperature control and rapid mixing. azolifesciences.combeilstein-journals.org This is critical for managing the exothermicity often associated with amination reactions and for preventing the formation of hotspots that can lead to side reactions and impurities. ucd.ie For industrial production, flow processes can be scaled up by increasing the reactor size or by "numbering-up," where multiple reactors are operated in parallel. scielo.br This flexibility allows for consistent and reliable production to meet global demand. azolifesciences.comnih.gov

Process Efficiency and Yield Optimization

A primary driver for adopting continuous flow synthesis is the significant improvement in process efficiency and product yield. In the synthesis of 2-(tert-butoxy)ethan-1-amine, optimization strategies focus on maximizing the conversion of 2-(tert-butoxy)ethanol while minimizing the formation of byproducts. The precise control over reaction parameters in a flow system is key to achieving these goals. researchgate.net

Yield optimization in the continuous amination of alcohols is often achieved by systematically varying parameters such as temperature, pressure, residence time, and the molar ratio of reactants. For instance, studies on analogous reductive amination reactions in flow have shown that what might take hours in a batch experiment can be completed in minutes with higher conversion rates in a continuous reactor. beilstein-journals.org This acceleration is due to the enhanced heat and mass transfer that allows reactions to be run safely at higher temperatures and concentrations. rsc.org

The following interactive table illustrates typical parameters that are optimized during the development of a continuous amination process. While this data is representative of analogous catalytic aminations, the principles are directly applicable to the synthesis of 2-(tert-butoxy)ethan-1-amine.

Automated systems employing Bayesian optimization or Design of Experiments (DoE) can efficiently explore the parameter space to identify the optimal conditions for maximizing yield and space-time yield (STY), a key metric for process efficiency. acs.org

Reaction Parameter Control for Purity and Stability

The purity and stability of 2-(tert-butoxy)ethan-1-amine are paramount, and continuous flow processes offer unparalleled control over the reaction parameters that influence these attributes. The stability of the tert-butoxy group, in particular, must be maintained by avoiding harsh acidic conditions or excessively high temperatures that could cause cleavage.

Temperature Control: Precise temperature management is crucial. Flow reactors, with their high heat transfer coefficients, prevent temperature gradients and localized overheating, which can lead to thermal decomposition or the formation of impurities. ucd.ie For the amination of 2-(tert-butoxy)ethanol, maintaining a consistent temperature profile throughout the reactor ensures selective conversion to the primary amine and minimizes the formation of secondary and tertiary amine byproducts. acs.org

Pressure and Solvent Control: The use of back-pressure regulators is a standard technique in flow chemistry. mit.edu It allows for the use of low-boiling-point reactants like ammonia or solvents well above their atmospheric boiling points. This superheated condition can significantly accelerate reaction rates while ensuring the reaction mixture remains in a single phase, which is crucial for predictable kinetics and stable operation. beilstein-journals.org

Catalyst and Reagent Control: In continuous catalytic aminations, packed-bed reactors containing a solid catalyst (e.g., supported nickel, cobalt, or ruthenium) are often employed. acs.orgbeilstein-journals.org This setup prevents catalyst leaching into the product stream, ensuring high purity and simplifying downstream processing. The continuous and precise dosing of reactants via pumps ensures that the desired stoichiometric ratios are maintained consistently, preventing excesses that could lead to side product formation. For instance, controlling the concentration of reagents can also prevent process issues like clogging from precipitated byproducts. hybrid-chem.com

The following table details key reaction parameters and their impact on product purity and stability during a continuous synthesis.

By carefully controlling these parameters, continuous flow methodologies provide a robust and reliable platform for the industrial production of 2-(tert-butoxy)ethan-1-amine with high yield, purity, and stability.

Advanced Applications in Organic and Materials Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

The presence of both a primary amine and a tert-butoxy (B1229062) group makes 2-(tert-butoxy)ethan-1-amine a valuable intermediate in the synthesis of more intricate molecular architectures. The amine functionality provides a reactive site for a multitude of chemical transformations, while the tert-butoxy group can influence the molecule's steric and electronic properties.

Peptidomimetics and Peptide/Peptoid Synthesis

Peptoids, or N-substituted glycines, are a class of synthetic polymers that mimic the structure of peptides and have garnered significant interest for their potential in biomedicine and materials science. ucsb.edu The synthesis of peptoids often employs a submonomer solid-phase method, which involves a two-step iterative cycle of acylation and displacement. ucsb.edunih.gov In this process, a primary amine, such as 2-(tert-butoxy)ethan-1-amine, is used to introduce a specific side chain onto the peptoid backbone. ucsb.edu The tert-butoxy group is particularly useful as it is an acid-labile protecting group, which can be removed simultaneously during the final cleavage of the peptoid from the resin support. nih.gov This compatibility with standard solid-phase synthesis techniques makes it a valuable tool for creating diverse peptoid libraries and peptide-peptoid hybrids. ucsb.edu The bulky nature of the tert-butyl group can also be exploited to lock the amide bonds of the peptoid backbone into a specific conformation, which is a critical aspect of designing folded and structured peptoids. researchgate.net

| Application | Synthetic Method | Role of 2-(Tert-butoxy)ethan-1-amine | Key Feature |

| Peptidomimetic/Peptoid Synthesis | Submonomer Solid-Phase Synthesis | Side chain precursor | Introduces a tert-butoxy side chain, which can be deprotected under acidic conditions. ucsb.edunih.gov |

Pharmaceutical and Agrochemical Intermediates

The structural motifs present in 2-(tert-butoxy)ethan-1-amine are relevant to the synthesis of various pharmaceutical and agrochemical compounds. Amines and their derivatives are fundamental building blocks for a wide array of physiologically active molecules. researchgate.net While direct examples of its incorporation into final drug or pesticide products are not extensively detailed in the provided search results, its role as a synthetic intermediate is highlighted. The combination of the amine and ether functionalities allows for its use in constructing more complex molecules that may possess desired biological activities. For instance, similar amine structures are utilized in the synthesis of various therapeutic agents.

Precursors for Chiral Organic Compounds

Chiral amines are essential components of many pharmaceuticals and natural products. nih.gov While 2-(tert-butoxy)ethan-1-amine is itself achiral, it can serve as a starting material for the synthesis of chiral compounds. For example, it can be used to introduce a protected aminoethyl group into a molecule, which can then be further modified to create a chiral center. The synthesis of chiral 1,2-amino alcohols, for instance, can be achieved through processes like asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.org Although the direct use of 2-(tert-butoxy)ethan-1-amine as a precursor in the provided search results is not explicitly detailed, the synthesis of chiral building blocks often involves the manipulation of functional groups present in similar amine-containing molecules. mdpi.com

Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. mdpi.com The amine group of 2-(tert-butoxy)ethan-1-amine can participate in cyclization reactions to form a variety of heterocyclic rings. For example, it can react with other difunctional molecules to construct nitrogen-containing heterocycles. While specific examples detailing the use of 2-(tert-butoxy)ethan-1-amine in the synthesis of complex heterocycles like quinolines or imidazoles were not found in the search results, the general reactivity of primary amines in such transformations is well-established. rsc.orgnih.gov The tert-butoxy group can also influence the reaction pathway and the properties of the resulting heterocyclic product.

Contributions to Polymer Science and Materials Chemistry

The application of 2-(tert-butoxy)ethan-1-amine extends into the realm of polymer science, where it can be used to modify and enhance the properties of polymeric materials.

Influence on Polymer Properties: Thermal Stability and Hydrolytic Resistance

The incorporation of the 2-(tert-butoxy)ethan-1-amine moiety into a polymer backbone, for instance as a side chain in polyamides or polyimides, would be expected to influence its material properties. The bulky tert-butyl group could enhance thermal stability by restricting chain mobility and increasing the glass transition temperature (Tg). This steric hindrance can protect the polymer backbone from thermal degradation.

Derivatization Chemistry and Functionalization

Synthesis of Novel Amide Derivatives

The primary amine group of 2-(tert-butoxy)ethan-1-amine readily undergoes acylation reactions with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form a wide range of N-acylated derivatives. These reactions are fundamental in organic synthesis for the construction of more complex molecules. The resulting amides, featuring the tert-butoxyethyl side chain, could be intermediates in the synthesis of pharmaceuticals or other functional materials. The tert-butoxy group can serve as a protected hydroxyl group, which can be deprotected under acidic conditions to reveal a primary alcohol for further functionalization.

Table 1: Examples of Amide Synthesis from 2-(Tert-butoxy)ethan-1-amine

| Acylating Agent | Resulting Amide Derivative |

| Acetyl chloride | N-(2-(tert-butoxy)ethyl)acetamide |

| Benzoyl chloride | N-(2-(tert-butoxy)ethyl)benzamide |

| Succinic anhydride (B1165640) | 4-((2-(tert-butoxy)ethyl)amino)-4-oxobutanoic acid |

This table represents theoretical products based on standard amide bond formation reactions.

Generation of Functionalized Ethanones and Related Structures

The synthesis of functionalized ethanones from 2-(tert-butoxy)ethan-1-amine is not a direct transformation. However, this amine could be used as a precursor in multi-step synthetic routes. For example, it could be used to introduce the protected 2-aminoethoxy side chain onto a molecule that is later converted to an ethanone. Alternatively, the amine could be part of a directing group in reactions that functionalize an adjacent position, which is then elaborated into a ketone. Specific, documented examples of this transformation using 2-(tert-butoxy)ethan-1-amine are not prevalent in the surveyed literature.

Targeted Synthesis of Compounds with Specific Activities (e.g., antimicrobial)

The 2-(tert-butoxy)ethan-1-amine moiety could be incorporated into larger molecules designed to have specific biological activities. The combination of an amino group, an ether linkage, and a bulky lipophilic group could be explored in medicinal chemistry for its potential to interact with biological targets. For instance, the amine could be a key building block for constructing novel scaffolds that are then tested for antimicrobial activity. While many antimicrobial agents contain amine functionalities, specific studies focusing on derivatives of 2-(tert-butoxy)ethan-1-amine for this purpose are not widely reported. The development of such compounds would involve the synthesis of a library of derivatives followed by systematic screening for antimicrobial efficacy.

Advanced Analytical and Computational Characterization of 2 Tert Butoxy Ethan 1 Amine

Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for 2-(Tert-butoxy)ethan-1-amine are based on the distinct electronic environments of its protons and carbon atoms.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule. The bulky tert-butyl group creates a highly symmetrical environment, resulting in a single, strong signal for its nine equivalent protons. The two methylene groups (-CH₂-) are adjacent to different heteroatoms (oxygen and nitrogen), leading to different chemical shifts. The amine protons are typically observed as a broad signal due to hydrogen bonding and quadrupole effects from the nitrogen atom.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to display four signals, one for each unique carbon environment in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The quaternary carbon of the tert-butyl group is deshielded by the oxygen atom, while the methyl carbons are shielded. The two methylene carbons are also found at distinct positions.

| Predicted ¹H NMR Spectral Data | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.2 | Singlet (s) | 9H |

| -O-CH₂- | ~3.5 | Triplet (t) | 2H |

| -CH₂-NH₂ | ~2.8 | Triplet (t) | 2H |

| -NH₂ | Variable (e.g., ~1.5-3.0) | Broad Singlet (br s) | 2H |

| Predicted ¹³C NMR Spectral Data | |

|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₃C- | ~28 |

| (CH₃)₃C- | ~73 |

| -O-CH₂- | ~65 |

| -CH₂-NH₂ | ~42 |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(Tert-butoxy)ethan-1-amine is expected to be dominated by features from the primary amine and the ether linkage. Primary amines characteristically show two N-H stretching bands, one symmetric and one asymmetric. A strong C-O stretch from the ether group is also a key diagnostic peak.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the N-H and C-H stretches are also visible in Raman, the C-C and C-O skeletal vibrations are often more prominent. The symmetric vibrations of the tert-butyl group are expected to yield strong Raman signals.

| Predicted Vibrational Spectroscopy Data | ||

|---|---|---|

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400 - 3250 (two bands) |

| C-H Stretch (sp³) | Alkyl | 3000 - 2850 |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 |

| C-H Bend | Alkyl | 1470 - 1365 |

| C-O Stretch | Ether | 1150 - 1085 (strong) |

| C-N Stretch | Alkyl Amine | 1250 - 1020 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Tert-butoxy)ethan-1-amine (molar mass: 117.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 117.

The fragmentation is likely dictated by the stability of the resulting carbocations. Key predicted fragmentation pathways include:

Loss of a methyl group: Alpha-cleavage next to the nitrogen could lead to the loss of a methyl radical from the tert-butyl group (though less likely as a primary fragmentation) or more complex rearrangements. A significant peak at m/z 102 is observed in the related compound 2-(tert-butylamino)ethanol, suggesting a similar fragmentation could occur here.

Loss of the tert-butyl group: Cleavage of the ether C-O bond could result in the loss of a tert-butyl radical (57 Da), leading to a fragment at m/z 60.

Alpha-cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. This would lead to the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak for primary amines.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Saturated aliphatic amines, like 2-(Tert-butoxy)ethan-1-amine, lack extensive chromophores. They typically exhibit a weak absorption band corresponding to an n→σ* (non-bonding to sigma antibonding) transition of the lone pair electrons on the nitrogen atom. This absorption is generally found in the far UV region, around 200-220 nm. Due to its low molar absorptivity and position in a region where many solvents absorb, this feature is often of limited diagnostic value for structural elucidation. utoronto.ca

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools to complement experimental data. They allow for the calculation of molecular properties from first principles.

While specific DFT studies focused solely on 2-(Tert-butoxy)ethan-1-amine are not prominent in the literature, this computational approach is routinely used to investigate molecules of similar complexity. nih.gov A typical DFT study on this compound would involve:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Predicting the IR and Raman spectra. These calculated frequencies can be compared with experimental data to confirm vibrational mode assignments. nih.govresearchgate.net

NMR Chemical Shift Prediction: Calculating theoretical ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of complex experimental spectra.

Frontier Molecular Orbital (FMO) Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and the energy required for electronic transitions, as observed in UV-Vis spectroscopy. For a simple amine, the HOMO is typically localized on the nitrogen's lone pair.

These computational results would provide a deep, theoretical understanding of the molecule's structural and electronic properties, offering a valuable counterpart to the experimental data gathered through spectroscopy.

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. readthedocs.io Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to perform these calculations, yielding precise information on bond lengths, bond angles, and dihedral angles. dergipark.org.trtau.ac.il The optimization process iteratively adjusts the atomic coordinates until the forces on the atoms are minimized and the total energy converges. readthedocs.ioscm.com

For 2-(tert-butoxy)ethan-1-amine, a geometry optimization would reveal the spatial relationship between the bulky tert-butyl group, the flexible ethyl chain, and the terminal amine group. The electronic structure analysis, performed concurrently, provides information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (tert-butyl) | ~1.54 | |

| C-O (ether) | ~1.43 | |

| C-N (amine) | ~1.47 | |

| N-H | ~1.01 | |

| **Bond Angles (°) ** | ||

| C-O-C | ~112° | |

| C-C-N | ~110° | |

| H-N-H | ~107° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comirdindia.in The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. rsc.org For 2-(tert-butoxy)ethan-1-amine, the lone pair of electrons on the nitrogen atom is expected to make a significant contribution to the HOMO, localizing nucleophilic reactivity at the amine group. The LUMO would likely be distributed across the σ* antibonding orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties Note: These values are illustrative and would be determined computationally.

| Property | Description | Predicted Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -9.5 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ 1.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 11.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule on its electron density surface. mdpi.com It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its interaction with other chemical species. rsc.orgresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack.

For 2-(tert-butoxy)ethan-1-amine, the MEP map would show a distinct region of negative potential around the nitrogen and oxygen atoms due to the high electronegativity and lone pairs of these atoms. This highlights them as the primary sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential, making them sites for hydrogen bonding and interaction with nucleophiles.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions

| Region | Color on Map | Electrostatic Potential | Predicted Reactivity |

| Amine Nitrogen | Red | Negative | Site for electrophilic attack, protonation |

| Ether Oxygen | Yellow/Orange | Negative | Site for electrophilic attack, hydrogen bonding |

| Amine Hydrogens | Blue | Positive | Site for nucleophilic attack, hydrogen bond donation |

| Alkyl Framework | Green | Neutral | Low reactivity |

Prediction of Chemical Reactivity and Stability

The computational analyses from geometry optimization, FMO, and MEP studies converge to provide a comprehensive prediction of the chemical reactivity and stability of 2-(tert-butoxy)ethan-1-amine. The primary amine functionality is identified as the main center of reactivity. The localization of the HOMO on the nitrogen atom and the corresponding negative potential on the MEP map confirm its role as a potent nucleophile, readily participating in reactions such as N-acylation and alkylation.

The stability of the molecule is influenced by both electronic and steric factors. The relatively large HOMO-LUMO gap suggests a degree of kinetic stability. However, the bulky tert-butoxy (B1229062) group introduces significant steric hindrance around the reactive amine center, which can modulate its accessibility to reagents. Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity.

Table 4: Calculated Global Reactivity Descriptors Note: These parameters are calculated from the illustrative HOMO and LUMO energies in Table 2.

| Descriptor | Formula | Predicted Value (eV) | Implication |

| Ionization Potential (I) | -EHOMO | 9.5 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | -1.5 | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 5.5 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.091 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | 4.0 | Power to attract electrons |

Molecular Dynamics Simulations (Indirect Relevance)

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics, thermodynamic properties, and transport phenomena of molecules in various environments. nih.govmdpi.com

While specific MD simulation studies on 2-(tert-butoxy)ethan-1-amine were not found, this technique is highly relevant for understanding its behavior in condensed phases, such as in solution or as part of a larger molecular assembly. nih.gov MD simulations could be used to:

Investigate the solvation shell structure around the molecule in different solvents.

Explore its conformational landscape and the flexibility of the ethoxyamine chain.

Simulate its interaction with biological macromolecules or at interfaces, which is crucial for applications in materials science and drug delivery. rsc.org

Calculate properties like diffusion coefficients and viscosity for solutions containing the compound. nih.gov

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to model the interactions between atoms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Indirect Relevance)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. wikipedia.org These models correlate physicochemical properties or theoretical molecular descriptors with a specific endpoint, such as toxicity or binding affinity. nih.govnih.gov QSAR is a vital tool in medicinal chemistry, toxicology, and regulatory assessment for prioritizing and screening chemicals without extensive experimental testing. wikipedia.orgnihs.go.jp

No specific QSAR models developed for 2-(tert-butoxy)ethan-1-amine were identified. However, it can serve as a data point in the development of QSAR models for a series of related amino ether compounds. Its molecular descriptors, which can be calculated from its structure, would be the "predictor" variables in such a model. wikipedia.org

Table 5: Key Molecular Descriptors for QSAR Modeling

| Descriptor | Description | Value for 2-(tert-butoxy)ethan-1-amine |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 117.19 g/mol americanelements.com |

| LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | ~0.2 (Calculated) |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | ~38.3 Ų |

| Number of Hydrogen Bond Donors | The number of N-H or O-H bonds. | 2 |

| Number of Hydrogen Bond Acceptors | The number of nitrogen or oxygen atoms. | 2 |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | ~34.5 cm³ |

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is a powerful experimental technique used to determine the exact three-dimensional arrangement of atoms within a crystalline solid. dergipark.org.tr It provides the most accurate and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystal structure for 2-(tert-butoxy)ethan-1-amine itself is not presently available in the public domain. However, the Crystallography Open Database (COD) and other resources contain numerous crystal structures for closely related compounds, such as salts of tert-butylamine (B42293) (tert-butylammonium) and other amino acid derivatives containing tert-butyl groups. researchgate.netnih.gov

Analysis of these related structures provides valuable insights into the likely solid-state packing and intermolecular interactions of 2-(tert-butoxy)ethan-1-amine. Key features that would be expected in its crystal structure include:

Hydrogen Bonding: The primary amine group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair). One would anticipate the formation of a network of intermolecular hydrogen bonds (N-H···N or N-H···O), which would be a dominant force in the crystal packing.

Conformation: The crystal structure would reveal the preferred conformation of the flexible ethyl chain in the solid state, providing a real-world benchmark for the results of theoretical geometry optimizations.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The primary industrial route to 2-(Tert-butoxy)ethan-1-amine involves the amination of its precursor, 2-(tert-butoxy)ethanol. Research in this area is driven by the need for higher efficiency, selectivity, and sustainability.

Heterogeneous Catalysis: A significant trend is the shift towards heterogeneous catalysts for the amination of alcohols, a process often termed "hydrogen borrowing" or "hydrogen transfer" amination. magtech.com.cnmdpi.com This mechanism involves three key steps: the catalyst dehydrogenates the alcohol to an intermediate aldehyde, which then reacts with ammonia (B1221849) to form an imine, followed by the hydrogenation of the imine to the desired primary amine. mdpi.com Novel catalytic systems being explored for this class of transformation include:

Nickel-based Catalysts: Supported nickel catalysts are widely investigated due to their high activity and selectivity for producing primary amines from alcohols. mdpi.com

Cobalt and Noble Metal Catalysts: Systems based on cobalt, platinum, palladium, and ruthenium are also being developed. magtech.com.cnuniv-lille.frepa.gov For instance, a modified platinum catalyst (Pt-MoOx/TiO2) has shown high efficacy in the reductive amination of ketones, a related transformation. univ-lille.fr The choice of the metal and the support material is crucial for optimizing performance and minimizing side reactions. mdpi.com A key challenge is overcoming the competitive adsorption of ammonia on the catalyst surface, which can inhibit the initial alcohol dehydrogenation step. mdpi.com

Biocatalysis: As a green chemistry alternative, biocatalysis offers a highly selective route to amines under mild conditions. diva-portal.org Amine transaminases (TAs), particularly ω-transaminases, are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov While the direct biocatalytic synthesis of 2-(Tert-butoxy)ethan-1-amine from a corresponding ketone precursor is not yet widely reported, the extensive research into developing robust transaminases for various substrates represents a promising future direction. diva-portal.orgnih.govmdpi.comresearchgate.net Engineered enzymes with broader substrate scopes and enhanced stability are making biocatalytic routes increasingly viable for industrial-scale amine production. mdpi.comfrontiersin.org

The table below summarizes emerging catalytic approaches applicable to the synthesis of 2-(Tert-butoxy)ethan-1-amine.

| Catalytic Approach | Catalyst Type | Key Features | Relevant Transformation |

| Heterogeneous Catalysis | Supported Ni, Co, Pt, Ru | Reusable, high activity, operates via "hydrogen borrowing" mechanism. | Direct amination of 2-(tert-butoxy)ethanol. |

| Biocatalysis | Amine Transaminases (ω-TAs) | High enantioselectivity, mild reaction conditions, environmentally benign. | Asymmetric synthesis from a ketone precursor. |

Exploration of New Chemical Transformations and Reactivity Modes

The reactivity of 2-(Tert-butoxy)ethan-1-amine is dominated by its primary amine group, but modulated by the sterically demanding tert-butyl group. This steric hindrance can be strategically used to control the selectivity of reactions. Current research explores its utility beyond fundamental N-acylation and N-alkylation reactions.

The compound serves as a key building block for more complex molecular architectures. The amine provides a reactive handle for derivatization, while the tert-butoxy (B1229062) group can be used as a protected hydroxyl group, which can be later deprotected under acidic conditions to reveal a primary alcohol for further functionalization. This dual functionality makes it a valuable synthon in the preparation of pharmaceuticals and other functional materials.

Furthermore, insights from related compounds, such as tert-butylamine (B42293), suggest potential reactivity pathways that could be explored for 2-(Tert-butoxy)ethan-1-amine. Detailed computational and experimental studies on tert-butylamine have elucidated its atmospheric degradation pathways initiated by hydroxyl radicals, which proceed primarily through hydrogen abstraction from the amino group. whiterose.ac.uk This fundamental understanding of radical-initiated reactions could open new avenues for the functionalization of the 2-(tert-butoxy)ethan-1-amine scaffold.

Integration into Advanced Functional Material Development

The distinct properties of 2-(Tert-butoxy)ethan-1-amine make it an attractive candidate for incorporation into advanced polymers and functional materials.

Polymer Chemistry: A key application is its use as a macrochain extender in the synthesis of polyurethane urea (B33335). When integrated into the polymer backbone, the amine groups form urea linkages, while the bulky tert-butoxy side group enhances the material's thermal stability by restricting chain mobility. This can lead to polymers with improved mechanical flexibility and resistance to hydrolysis.

Bioconjugation and Drug Delivery: The structural motif of a protected amine is highly valuable in the development of functional polymers for biomedical applications. rsc.org For example, polymers can be synthesized with protected amine side chains, which are later deprotected to allow for the conjugation of biomolecules, drugs, or targeting ligands. beilstein-journals.orgneu.edunih.gov The closely related compound, N-Boc-2-(2-aminoethoxy)ethylamine, is explicitly used in bioconjugation to enhance drug delivery systems and in the development of novel polymers for coatings and adhesives. chemimpex.com This suggests a strong potential for 2-(Tert-butoxy)ethan-1-amine to be used as a monomer or functionalizing agent to create polymers for similar applications, including targeted drug delivery and diagnostics. chemimpex.comnih.gov

Sustainable and Economically Viable Production Methods

Improving the sustainability and economic feasibility of 2-(Tert-butoxy)ethan-1-amine production is a key focus of ongoing research, mirroring broader trends in the chemical industry.

Continuous Flow Synthesis: The shift from traditional batch reactors to continuous flow manufacturing represents a significant advance. bldpharm.com Continuous flow systems offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced waste. This technology is particularly well-suited for the multi-step synthesis of 2-(Tert-butoxy)ethan-1-amine, allowing for the efficient production of the 2-(tert-butoxy)ethanol intermediate followed by the crucial amination step in an integrated process.

Green Chemistry Approaches: Sustainability also involves the use of environmentally benign reagents and catalytic systems. As discussed, the development of reusable heterogeneous catalysts and biocatalytic routes are central to this effort. magtech.com.cnmdpi.com These methods reduce waste associated with stoichiometric reagents and can operate under milder conditions, lowering energy consumption. Designing processes that maximize atom economy—for instance, by ensuring high selectivity for the primary amine product over secondary and tertiary amine byproducts—is crucial for both environmental and economic performance.

Theoretical Predictions Guiding Experimental Design

Computational chemistry is an increasingly powerful tool for accelerating the development of new chemical processes and materials. For molecules like 2-(Tert-butoxy)ethan-1-amine, theoretical predictions can provide invaluable guidance for experimental work.

Reaction Mechanism and Catalyst Design: Quantum chemistry methods, such as Density Functional Theory (DFT), are used to model reaction pathways. For the synthesis of amines, these models can calculate activation energies for different catalytic cycles, helping to identify rate-limiting steps and predict which catalyst materials are most likely to be effective. For example, a detailed quantum chemistry study of the reaction of tert-butylamine with OH radicals used high-level methods (MP2, M06-2X, and CCSD(T*)-F12a) to map the potential energy surface and predict reaction rates and product distributions. whiterose.ac.uk Similar approaches can be applied to model the catalytic amination of 2-tert-butoxyethanol, guiding the design of more efficient catalysts.

Predicting Material Properties: Theoretical models can also predict the physical and chemical properties of materials incorporating the 2-(tert-butoxy)ethan-1-amine moiety. Molecular dynamics simulations can be used to understand how the bulky tert-butoxy group affects the chain packing and mobility in polymers, thereby predicting properties like the glass transition temperature (Tg) and mechanical strength. This predictive capability allows researchers to design and screen new functional materials in silico before committing to extensive laboratory synthesis and testing.

Q & A

Basic Question

- Over-alkylation : Occurs when excess alkylating agents react with the primary amine. Mitigated by using protective groups (e.g., Boc) and controlled stoichiometry.

- Oxidation : The amine group may oxidize to nitro or imine derivatives under aerobic conditions. Inert atmospheres (N/Ar) and antioxidants (e.g., BHT) are employed.

- Ether cleavage : Acidic or reductive conditions can deprotect the tert-butoxy group. Stability tests in varying pH and temperatures are recommended .

What strategies resolve contradictions in reported reaction yields for 2-(tert-butoxy)ethan-1-amine derivatives?

Advanced Question

Discrepancies in yields often arise from solvent polarity, catalyst loading, or purification methods. For example:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions. Non-polar solvents (toluene) reduce reactivity but enhance selectivity.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) require precise control to avoid over-reduction.

- Statistical analysis : Design of experiments (DoE) methodologies systematically evaluate variable interactions, identifying optimal conditions for reproducibility .

How is 2-(tert-butoxy)ethan-1-amine utilized in polymer chemistry?

Advanced Question

This compound serves as a macrochain extender in polyurethane urea synthesis. Its amine groups react with isocyanates to form urea linkages, while the tert-butoxy group enhances thermal stability and reduces crystallinity. Studies show that polymers incorporating this amine exhibit improved mechanical flexibility and hydrolytic resistance compared to aliphatic analogs . Rheological and DSC analyses are critical for correlating molecular structure with bulk material properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.